An In-depth Technical Guide on the Core Fundamental Properties of N-Phenylanthracen-9-amine
An In-depth Technical Guide on the Core Fundamental Properties of N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylanthracen-9-amine, a molecule of significant interest in materials science and medicinal chemistry, possesses a unique combination of photophysical and potential biological properties. This technical guide provides a comprehensive overview of its fundamental characteristics, including its synthesis, spectroscopic profile, and photophysical behavior. The potential for biological activity, drawing from research on related anthracene derivatives, is also explored, offering a valuable resource for professionals in drug discovery and development.
Chemical and Physical Properties
N-Phenylanthracen-9-amine, also known as 9-anilinoanthracene, is an aromatic amine characterized by a phenyl group attached to the 9-position of an anthracene core. This substitution pattern imparts distinct electronic and steric properties to the molecule. A summary of its key physical and chemical data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅N | [1] |
| Molecular Weight | 269.34 g/mol | [1] |
| Melting Point | 207 °C | [1] |
| Boiling Point | 434.36 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Almost transparent in Acetone | [1] |
| Appearance | Solid | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Table 1: Fundamental Properties of N-Phenylanthracen-9-amine
Synthesis
The synthesis of N-Phenylanthracen-9-amine is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[2][3][4] This reaction provides a versatile and efficient method for the formation of carbon-nitrogen bonds.[2]
Experimental Protocol: Buchwald-Hartwig Amination
A general, representative protocol for the synthesis of N-Phenylanthracen-9-amine via Buchwald-Hartwig amination is outlined below. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields.
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane as the solvent
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 1.2-2 times the molar amount of the palladium catalyst).
-
Add the base (typically 1.4-2.0 equivalents relative to the limiting reagent).
-
Add 9-bromoanthracene (1.0 equivalent) and aniline (1.0-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Figure 1: Buchwald-Hartwig Amination Workflow. This diagram illustrates the key components and catalytic cycle of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl amines.
Spectroscopic Characterization
The structural elucidation of N-Phenylanthracen-9-amine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region for the aromatic protons of both the anthracene and phenyl moieties. The -NH proton will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.[5]
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region, corresponding to the 20 carbon atoms of the molecule. The chemical shifts of the carbons in the anthracene core will be influenced by the electron-donating effect of the amino group.[5]
Experimental Protocol: NMR Spectroscopy
-
Dissolve a small amount of the purified N-Phenylanthracen-9-amine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy
The IR spectrum of N-Phenylanthracen-9-amine will exhibit characteristic absorption bands. A key feature will be the N-H stretching vibration, which for secondary amines typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹.[6][7] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.[7][8] The C-N stretching vibration for an aromatic amine is expected in the 1250-1350 cm⁻¹ range.[6]
Experimental Protocol: IR Spectroscopy
-
Prepare a sample of the purified compound, either as a KBr pellet or as a thin film on a salt plate.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Identify the characteristic absorption frequencies and compare them with known values for similar functional groups to confirm the presence of the amine and aromatic moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N-Phenylanthracen-9-amine, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (269.34). The fragmentation pattern can provide further structural information, often involving cleavage of the C-N bond.[1][9]
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain further structural insights.
Photophysical Properties
The extended π-conjugated system of the anthracene core in N-Phenylanthracen-9-amine gives rise to interesting photophysical properties, including strong UV-Vis absorption and fluorescence emission.
UV-Vis Absorption and Fluorescence Spectroscopy
Anthracene and its derivatives are known to exhibit characteristic absorption spectra in the UV region, typically with multiple vibronic bands.[10][11] The introduction of the anilino group at the 9-position is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted anthracene due to the extension of the conjugated system.
The fluorescence of 9-anilinoanthracene and its derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property makes them useful as fluorescent probes in various chemical and biological systems.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Prepare dilute solutions of N-Phenylanthracen-9-amine in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Record the UV-Vis absorption spectra using a spectrophotometer, typically from 200 to 600 nm.
-
Determine the absorption maxima (λ_max) and calculate the molar extinction coefficients (ε).
-
Record the fluorescence emission spectra using a spectrofluorometer, exciting at or near the absorption maximum.
-
Determine the emission maxima (λ_em).
-
Measure the fluorescence quantum yield (Φ_f) relative to a known standard (e.g., quinine sulfate).
-
Measure the fluorescence lifetime (τ_f) using time-resolved fluorescence spectroscopy.
Figure 2: Jablonski Diagram. This diagram illustrates the electronic transitions involved in UV-Vis absorption and fluorescence emission.
Potential Biological Activity and Applications
While specific biological data for N-Phenylanthracen-9-amine is limited, the broader class of anthracene derivatives has been investigated for various therapeutic applications. Many substituted anthracenes have demonstrated cytotoxic activity against a range of cancer cell lines.[11][12] The planar aromatic structure of these molecules allows them to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription, a common mechanism of action for many anticancer drugs.
Furthermore, the fluorescent properties of anthracene derivatives make them valuable as probes for biological imaging and as components in photodynamic therapy. The development of novel N-arylanthracen-9-amines could lead to new therapeutic agents or diagnostic tools.
Figure 3: Drug Discovery Workflow. This diagram outlines the general stages of drug discovery where compounds like N-Phenylanthracen-9-amine could be evaluated.
Conclusion
N-Phenylanthracen-9-amine is a fascinating molecule with a rich set of fundamental properties. Its synthesis via the robust Buchwald-Hartwig amination makes it readily accessible for further investigation. The combination of its well-defined structure, predictable spectroscopic characteristics, and intriguing photophysical behavior positions it as a valuable building block in materials science. Furthermore, the known biological activities of related anthracene compounds suggest that N-Phenylanthracen-9-amine and its derivatives hold promise for future applications in drug discovery and development, particularly in the areas of anticancer therapy and bioimaging. This guide provides a solid foundation for researchers and scientists to explore the full potential of this versatile compound.
References
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
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- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. researchgate.net [researchgate.net]
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